N-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-4-quinazolinamine -

N-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-4-quinazolinamine

Catalog Number: EVT-4598466
CAS Number:
Molecular Formula: C22H25N5
Molecular Weight: 359.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-4-quinazolinamine, specifically, has emerged as a research tool for exploring the functions and pharmacological modulation of the dopamine transporter (DAT). This protein plays a critical role in regulating dopamine levels in the brain, influencing various neurological processes, including reward, motivation, and movement. [ [] ]

Synthesis Analysis
  • Formation of the quinazoline core: This step involves the construction of the quinazoline ring system through the condensation of an anthranilic acid derivative with formamide or a formamide equivalent. [ [] ]
  • Introduction of the piperazine moiety: The piperazine ring is introduced via a nucleophilic substitution reaction using a suitable piperazine derivative. This reaction may require the use of a base and appropriate solvent conditions. [ [] ]
  • Alkylation of the piperazine nitrogen: N-alkylation of the piperazine nitrogen with a 3-phenyl-2-propen-1-yl moiety can be achieved through a reaction with cinnamyl bromide or a related electrophile. [ [] ]
Mechanism of Action

N-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-4-quinazolinamine acts as an allosteric modulator of DAT, meaning it binds to a site distinct from the dopamine binding site. [ [] ] This interaction modifies the transporter's conformation, affecting dopamine uptake and release.

Specific actions on DAT:

  • Partial inhibition of dopamine uptake: N-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-4-quinazolinamine partially blocks dopamine reuptake by the transporter. This action leads to an increase in extracellular dopamine levels in the brain, potentially contributing to its therapeutic effects. [ [] ]
  • Modulation of amphetamine-induced dopamine release: N-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-4-quinazolinamine influences the release of dopamine induced by amphetamine, a psychostimulant that promotes dopamine efflux from the transporter. [ [] ]
Applications
  • Exploring DAT structure-function relationships: The compound helps elucidate how different regions of the DAT contribute to its activity and regulation. [ [] ]
  • Developing novel therapeutics for DAT-related disorders: N-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-4-quinazolinamine provides insights into potential therapeutic strategies for targeting the DAT in conditions like ADHD, Parkinson's disease, and drug addiction. [ [] ]
  • Understanding the mechanisms of action of psychostimulants: The compound's ability to modulate amphetamine-induced dopamine release provides a tool for investigating the molecular underpinnings of psychostimulant effects on the brain. [ [] ]

N-(Diphenylmethyl)-2-phenyl-4-quinazolinamine (SoRI-9804)

Compound Description: SoRI-9804 is a partial inhibitor and allosteric modulator of the dopamine transporter (DAT). It has been shown to partially inhibit [125I]3β-(4′-iodophenyl)tropan-2β-carboxylic acid methyl ester ([125I]RTI-55) binding and [3H]dopamine uptake, slow the dissociation rate of [125I]RTI-55 from the DAT, and allosterically modulate d-amphetamine-induced, DAT-mediated dopamine release [ [] ].

N-(2,2-Diphenylethyl)-2-phenyl-4-quinazolinamine (SoRI-20040)

Compound Description: SoRI-20040 is a novel allosteric modulator of the dopamine transporter (DAT) [ [] ]. It partially inhibits dopamine, serotonin, and norepinephrine uptake, with much less potency at inhibiting [3H]WIN35428 binding to the DAT [ [] ]. SoRI-20040 also partially inhibits amphetamine-induced dopamine transporter-mediated release of [3H]1-methyl-4-phenylpyridinium ion from rat caudate synaptosomes [ [] ].

N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine (SoRI-20041)

Compound Description: SoRI-20041 is another novel allosteric modulator of the dopamine transporter (DAT) [ [] ] that partially inhibits dopamine, serotonin, and norepinephrine uptake [ [] ]. It exhibits weaker potency at inhibiting [3H]WIN35428 binding to the DAT compared to its uptake inhibition activity [ [] ].

[4-Amino-6-[(diphenylmethyl)amino]-5-nitro-2-pyridinyl]carbamic Acid Ethyl Ester (SoRI-2827)

Compound Description: SoRI-2827 is a novel allosteric modulator of the dopamine transporter (DAT) [ [] ]. It partially inhibits [125I]RTI-55 binding and reduces the Bmax value and increases the apparent Kd value of [125I]RTI-55 binding in a dose-dependent manner [ [] ]. In rat brain synaptosomes, SoRI-2827 partially inhibits [3H]dopamine uptake and decreases the Vmax value in a dose-dependent manner [ [] ].

Relevance: While SoRI-2827 does not share the same core structure as N-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-4-quinazolinamine, it belongs to the same chemical class of allosteric modulators of the dopamine transporter [ [] ]. This shared functional classification suggests that both compounds could influence dopamine transporter activity through similar allosteric mechanisms.

Properties

Product Name

N-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-4-quinazolinamine

IUPAC Name

N-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinazolin-4-amine

Molecular Formula

C22H25N5

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C22H25N5/c1-23-21-19-11-5-6-12-20(19)24-22(25-21)27-16-14-26(15-17-27)13-7-10-18-8-3-2-4-9-18/h2-12H,13-17H2,1H3,(H,23,24,25)/b10-7+

InChI Key

UNXRUZPVFVLEMT-JXMROGBWSA-N

Canonical SMILES

CNC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=CC4=CC=CC=C4

Isomeric SMILES

CNC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C/C=C/C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.